N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a piperidine ring, and a pyrrolidinone group
Mechanism of Action
Target of Action
The primary targets of N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide are ATP-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extracellular and intracellular membranes .
Mode of Action
This compound: interacts with its targets, the ATP-binding cassette transporters, by modulating their activity . This modulation can result in changes to the transport of molecules across cellular membranes, affecting cellular functions .
Biochemical Pathways
The modulation of ATP-binding cassette transporters by This compound affects various biochemical pathways. For instance, it can influence the transport of cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is involved in the regulation of epithelial fluid transport .
Result of Action
The molecular and cellular effects of This compound ’s action include causing cell cycle arrest at the S phase and inducing apoptosis in certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the piperidine ring, and the pyrrolidinone group. One common approach is to start with the benzo[d][1,3]dioxole precursor, which undergoes a series of reactions such as nitration, reduction, and acylation to form the desired intermediate. This intermediate is then reacted with piperidine and pyrrolidinone under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide: shares structural similarities with other compounds containing the benzo[d][1,3]dioxole moiety, such as certain benzylisoquinoline alkaloids.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzo[d][1,3]dioxole structure and have been studied for their anticancer properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-16-2-1-7-20(16)13-5-8-19(9-6-13)17(22)18-12-3-4-14-15(10-12)24-11-23-14/h3-4,10,13H,1-2,5-9,11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVQNJCNBLRCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.